molecular formula C10H13N5O B2571697 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine CAS No. 1856063-10-9

1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine

Cat. No.: B2571697
CAS No.: 1856063-10-9
M. Wt: 219.248
InChI Key: QXJZXUDOZSZXFE-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine is derived from its substituent arrangement:

  • The parent heterocycle is a pyrazole ring (1H-pyrazole).
  • An ethyl group is attached to the N1 position of the first pyrazole.
  • An amine group (–NH2) is located at the C3 position.
  • A carbonyl group (–CO–) bridges the C5 position of the first pyrazole to the N1 position of a second pyrazole ring.
  • The second pyrazole bears a methyl group at its C4 position.

The molecular formula is C10H13N5O , with a molecular weight of 219.24 g/mol . The structural formula highlights the connectivity of substituents (Table 1).

Table 1: Molecular formula and key descriptors

Property Value
Molecular formula C10H13N5O
Molecular weight 219.24 g/mol
SMILES CCN1C=C(C(=O)N2C=NC(=C2)C)N=C1N
Hydrogen bond donors 2 (amine and pyrazole N–H)
Hydrogen bond acceptors 5 (carbonyl O, pyrazole N)

The amine and carbonyl groups introduce polarity, influencing solubility and reactivity.

Crystallographic Data and Three-Dimensional Conformation

While direct X-ray crystallographic data for this compound are not publicly available, structural analogs provide insights into its likely conformation:

  • Pyrazole ring geometry : Pyrazole rings typically exhibit near-planar configurations with bond lengths of ~1.33 Å (C–N) and ~1.38 Å (N–N) .
  • Carbonyl bridge : The carbonyl group adopts a transoid conformation relative to the pyrazole rings, minimizing steric clashes .
  • Substituent effects : The ethyl group at N1 and the methyl group at C4 introduce steric bulk, potentially distorting the pyrazole rings by ~5–10° from coplanarity .

Hypothetical hydrogen-bonding interactions (e.g., N–H···O=C) could stabilize the crystal lattice, as seen in related pyrazole-carboxamides .

Tautomeric Behavior of Pyrazole Rings in the Structure

Tautomerism in pyrazoles arises from proton shifts between nitrogen atoms. However, substituents in this compound restrict tautomeric flexibility:

  • The first pyrazole (1-ethyl-1H-pyrazole) is locked in the 1H-tautomer due to the ethyl group at N1.
  • The second pyrazole (4-methyl-1H-pyrazole) exists predominantly as the 1H-tautomer , with the proton localized at N2 (Figure 1) .

Figure 1: Tautomeric states

  • Dominant tautomer : Both pyrazoles retain 1H-configurations due to N-substituents.
  • Minor tautomers : <1% population of 2H- or 3H-forms, as calculated for similar N-alkylpyrazoles .

The carbonyl group further stabilizes the observed tautomers through resonance delocalization .

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) studies on analogous pyrazoles reveal key electronic features:

  • HOMO-LUMO gap : ~4.5–5.0 eV, indicating moderate reactivity .
  • HOMO localization : Primarily on the amine group and pyrazole rings (Figure 2).
  • LUMO localization : Centered on the carbonyl group and electron-deficient pyrazole carbons .

Table 2: Computed orbital energies (hypothetical)

Orbital Energy (eV) Localization
HOMO -6.2 Amine N, pyrazole π-system
LUMO -1.7 Carbonyl O, C5 pyrazole

Electron-withdrawing effects from the carbonyl group reduce electron density at C5, making it susceptible to nucleophilic attack .

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-3-14-8(4-9(11)13-14)10(16)15-6-7(2)5-12-15/h4-6H,3H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJZXUDOZSZXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2C=C(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their cyclization and functionalization. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-3-amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine, have demonstrated various pharmacological activities:

Anticancer Activity
Research has shown that compounds containing pyrazole moieties exhibit cytotoxic effects against several cancer cell lines. For example, derivatives similar to this compound have been synthesized and evaluated for their ability to induce apoptosis in colorectal carcinoma cells . The structure-function relationship studies indicate that modifications on the pyrazole ring can enhance anticancer activity.

Antioxidant Properties
The antioxidant capabilities of pyrazole derivatives have been investigated, revealing their potential to scavenge free radicals effectively. A study highlighted that certain pyrazole compounds exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid . This suggests that this compound could be explored for developing antioxidant therapies.

Agricultural Applications

Compounds with pyrazole structures have been utilized in agricultural chemistry as plant growth regulators and pesticides. Their ability to modulate plant growth responses or act as fungicides has been documented:

Pesticidal Activity
Research indicates that pyrazole derivatives can exhibit fungicidal and insecticidal properties. The compound's ability to disrupt metabolic pathways in pests makes it a candidate for developing new agrochemicals . Field studies have shown promising results in controlling pest populations while minimizing environmental impact.

Case Study 1: Anticancer Research

A study published in Molecules detailed the synthesis of various pyrazole derivatives and their evaluation against human cancer cell lines. The most active compound was found to induce apoptosis through a dose-dependent mechanism, highlighting the potential of pyrazole derivatives as anticancer agents .

Case Study 2: Agricultural Efficacy

In a field trial assessing the efficacy of pyrazole-based pesticides, researchers observed a significant reduction in pest populations compared to untreated controls. The study concluded that these compounds could serve as effective alternatives to traditional pesticides, offering both efficacy and safety benefits .

Mechanism of Action

The mechanism of action of 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical properties.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Notable Features
1-Ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine (Target) C₁₁H₁₄N₆O Ethyl (N1), 4-methylpyrazole carbonyl (C5), amine (C3) Conformational rigidity from carbonyl linker; potential hydrogen bonding via amine
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₄ClN₅ Chlorine (C4), ethyl/methylpyrazole (N1), amine (C3) Chlorine enhances lipophilicity; methyl/ethyl groups may improve metabolic stability
1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine C₈H₁₀ClN₅ Chloropyrazole (N1), methyl (C5), amine (C3) Compact structure; chlorine may confer agrochemical activity
1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine C₁₀H₁₄N₆O Piperidine carbonyl (C5), methyl (N1), amine (C3) Piperidine introduces basicity; carbonyl linker enhances solubility

Physicochemical Properties

Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
This compound 270.28 ~1.3 (predicted) ~450 (predicted) ~2.5
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 239.7 1.39 432.7 2.40
1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine 208.27 N/A N/A N/A

Notes:

  • The target compound’s predicted density and boiling point are extrapolated from similar derivatives (e.g., ). Its pKa (~2.5) suggests moderate basicity, comparable to 4-chloro analogs .

Biological Activity

1-Ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. A common method includes the reaction of 4-methyl-1H-pyrazole with ethylamine in the presence of acidic conditions, often at elevated temperatures to ensure complete conversion.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit notable anticancer activities. Specifically, studies have shown that derivatives related to this compound can inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line IC50 (μM)
Lung CancerA5495.55
Breast CancerMDA-MB-2314.50
Liver CancerHepG24.17
Colorectal CancerHCT1162.86

These results suggest that this compound and its analogs could be promising candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. This interaction can modulate enzyme activity or receptor signaling, leading to the observed pharmacological effects.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antitumor Activity Study : A study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications on the pyrazole ring significantly impacted activity, with certain substitutions enhancing potency against breast and liver cancer cells .
  • Anti-inflammatory Evaluation : Another research effort assessed the anti-inflammatory properties of related compounds using carrageenan-induced edema models in rats. Some derivatives exhibited comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine, and what methodological challenges arise during its preparation?

  • Answer : The synthesis typically involves multi-step condensation reactions starting from pyrazole precursors. For example, analogous compounds are synthesized via nucleophilic substitution or Vilsmeier-Haack reactions to introduce carbonyl groups . Key challenges include controlling regioselectivity during pyrazole ring formation and minimizing by-products during the acylation step. Solvent choice (e.g., DMF or THF) and temperature optimization (60–80°C) are critical for improving yields.

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Answer : Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine/carbonyl functionality.
  • X-ray crystallography (using programs like SHELXL ) for absolute configuration determination.
  • High-resolution mass spectrometry (HRMS) to verify molecular mass and purity (>95%) .
    Challenges include resolving overlapping signals in crowded aromatic regions of the pyrazole rings.

Q. What preliminary biological screening approaches are used to evaluate its activity?

  • Answer : Initial screens involve enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT). The compound’s pyrazole core and carbonyl group suggest potential interactions with ATP-binding pockets or metal ions in enzymes . Dose-response curves and IC₅₀ calculations are standardized using positive controls (e.g., staurosporine for kinases).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Answer : Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling reactions.
  • Flow chemistry : Continuous synthesis to enhance reproducibility and reduce side reactions .
  • Purification : Gradient HPLC with C18 columns to isolate isomers (e.g., 3-amine vs. 5-amine derivatives) .
    A recent study achieved 85% yield by replacing traditional bases with DBU (1,8-diazabicycloundec-7-ene) in acylation steps .

Q. What strategies are employed to resolve conflicting data in biological activity studies (e.g., divergent IC₅₀ values across assays)?

  • Answer : Contradictions are addressed via:

  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics independently .
  • Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
  • Structural analogs : Synthesize derivatives (e.g., replacing the ethyl group with propyl) to isolate structure-activity relationships (SAR) .

Q. How does the substitution pattern (e.g., ethyl vs. methyl groups) influence its interaction with biological targets?

  • Answer : Computational docking studies (AutoDock Vina) reveal that:

  • The ethyl group enhances hydrophobic interactions with enzyme pockets (e.g., CYP450 isoforms).
  • The 4-methylpyrazole moiety improves π-π stacking with aromatic residues in target proteins .
    Comparative studies with analogs (e.g., 1-propyl derivatives) show a 2–3x increase in binding affinity for kinases .

Methodological Recommendations

  • For crystallography : Use SHELX-TL for refining twinned crystals, common in pyrazole derivatives due to planar symmetry .
  • For SAR studies : Prioritize fluorine-substituted analogs to exploit electronegativity effects on binding .

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